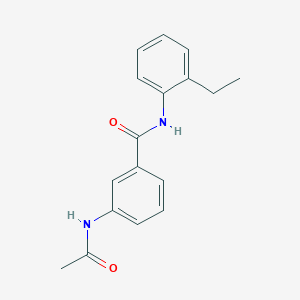

![molecular formula C13H19N3O3S B5854854 N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5854854.png)

N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide compounds, including structures similar to “N-[2-(4-Methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide”, typically involves reactions that introduce the sulfonyl and piperazine functionalities to a benzene ring. For example, a study by Xiao et al. (2022) synthesized benzenesulfonamide compounds containing piperazine heterocycles, utilizing density functional theory (DFT) for structural optimization and analysis .Wissenschaftliche Forschungsanwendungen

- Pharmacology : NA-2 exhibits optimal log P and pA2 values comparable to ondansetron, a serotonin type 3 (5-HT3) antagonist .

- Antidepressant Effects : In rodent models of depression, NA-2 demonstrated antidepressant-like effects in both acute and chronic treatments. It performed well in the forced swim test (FST) and tail suspension test (TST) at lower doses. Interaction studies revealed reversal of immobility induced by mCPP (a serotonin receptor agonist) and attenuation of antidepressant effects of fluoxetine and desipramine. Chronic NA-2 treatment also improved behavioral deficits in olfactory bulbectomized (OBX) rats .

Antibacterial Activity

NA-2 belongs to the N-aryl and N-alkyl piperazine derivatives, which have been reported as potent antibacterial agents. While specific studies on NA-2 are limited, this class of compounds shows promise in combating bacterial infections .

Antitubercular Potential

Derivatives of NA-2 have been synthesized and evaluated as antitubercular agents. These compounds exhibit activity against Mycobacterium tuberculosis, including the H37Rv strain .

Other Applications

Although less explored, NA-2 may have additional applications in areas such as antimalarial, antipsychotic, and antifungal research. Further investigations are needed to uncover its full potential .

Wirkmechanismus

Target of Action

Related compounds such as 2-(4-methyl-piperazin-1-yl)-ethylamine have been associated with the serotonergic system .

Mode of Action

It is suggested that similar compounds may interact with their targets, causing changes in the function of the target proteins .

Biochemical Pathways

Related compounds have been shown to modulate the serotonergic and gabaergic pathways .

Result of Action

Related compounds have been associated with potential antidepressant-like and anxiolytic-like activities .

Eigenschaften

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-15-7-9-16(10-8-15)13(17)11-14-20(18,19)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLERBDIHLUPFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

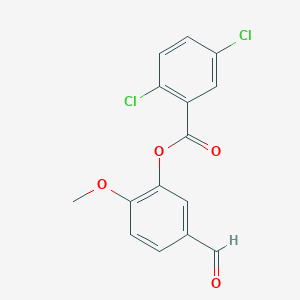

![2-(4-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5854776.png)

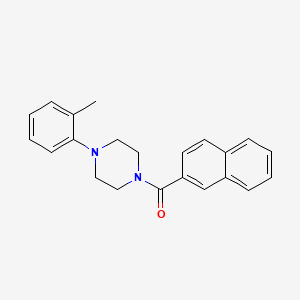

![N-allyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5854814.png)

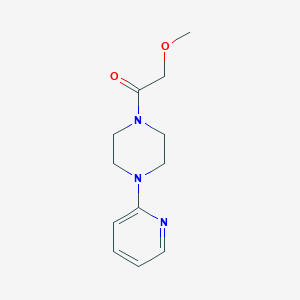

![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)

![N-(3-chlorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5854827.png)

![6-acetyl-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5854841.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B5854866.png)

![1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5854874.png)

![N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)

![4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5854880.png)